2',3',4',5',6'-Pentafluoroacetophenone

Photochemistry Radical Pair Dynamics Magnetic Field Effects

2',3',4',5',6'-Pentafluoroacetophenone (CAS 652-29-9) is a fully fluorinated aromatic ketone characterized by five fluorine atoms on the phenyl ring. With a molecular formula of C₈H₃F₅O and a molecular weight of 210.10 g/mol, this compound exists as a liquid at room temperature with a boiling point of 130–131 °C and a density of 1.476 g/mL at 25 °C.

Molecular Formula C8H3F5O
Molecular Weight 210.1 g/mol
CAS No. 652-29-9
Cat. No. B147381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',4',5',6'-Pentafluoroacetophenone
CAS652-29-9
Synonyms2.3.4.5.6-Pentafluoroacetophenone
Molecular FormulaC8H3F5O
Molecular Weight210.1 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C8H3F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3
InChIKeyFBGHCYZBCMDEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3',4',5',6'-Pentafluoroacetophenone (CAS 652-29-9): A Perfluorinated Aromatic Ketone Building Block for Advanced Synthesis and Research


2',3',4',5',6'-Pentafluoroacetophenone (CAS 652-29-9) is a fully fluorinated aromatic ketone characterized by five fluorine atoms on the phenyl ring . With a molecular formula of C₈H₃F₅O and a molecular weight of 210.10 g/mol, this compound exists as a liquid at room temperature with a boiling point of 130–131 °C and a density of 1.476 g/mL at 25 °C [1]. It serves as a key fluorinated building block in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals due to the strong electron‑withdrawing effect of the pentafluorophenyl group, which imparts distinct physicochemical and reactivity profiles compared to non‑fluorinated or partially fluorinated acetophenone derivatives [2].

Why 2',3',4',5',6'-Pentafluoroacetophenone Cannot Be Replaced by Non‑Fluorinated or Partially Fluorinated Acetophenones in Critical Applications


The complete fluorination of the acetophenone phenyl ring in 2',3',4',5',6'-pentafluoroacetophenone fundamentally alters its electronic structure, lipophilicity, and reactivity relative to its non‑fluorinated and partially fluorinated analogs. This compound exhibits a higher octanol‑water partition coefficient (LogP ≈ 2.1–2.6) than acetophenone (LogP ≈ 1.5–1.9), indicating enhanced membrane permeability and altered pharmacokinetic behavior [1][2]. Moreover, the strong electron‑withdrawing effect of the five fluorine atoms substantially lowers the ketone reduction potential and activates the aromatic ring toward nucleophilic substitution reactions, enabling unique synthetic transformations that are not accessible with acetophenone or tetrafluoroacetophenone derivatives [3][4]. Consequently, generic substitution of 2',3',4',5',6'-pentafluoroacetophenone with a non‑fluorinated or less‑fluorinated acetophenone in research or industrial processes would lead to dramatically different reaction outcomes, product profiles, and material properties. The following quantitative evidence substantiates these critical differentiators.

Quantitative Differentiation of 2',3',4',5',6'-Pentafluoroacetophenone: Comparative Performance Data for Scientific Selection


Superior Magnetic Field Response in Photochemical Hydrogen Abstraction vs. Acetophenone

In a direct head‑to‑head nanosecond laser flash photolysis study, 2',3',4',5',6'-pentafluoroacetophenone exhibited a substantially extended magnetic field dependence for radical pair decay compared to acetophenone. While the decay rate constant for acetophenone reached saturation at a magnetic field of only 0.34 T, the decay rate for 2',3',4',5',6'-pentafluoroacetophenone continued to decrease up to 1.34 T, demonstrating a 4‑fold wider dynamic range of magnetic field sensitivity [1]. This pronounced magnetic field effect (MFE) is attributed to slower electron spin relaxation and reduced ketyl radical escape rates, making the perfluorinated compound a superior probe for investigating radical pair mechanisms and magnetic field influences on photochemical reactions [1].

Photochemistry Radical Pair Dynamics Magnetic Field Effects

7‑Fold Higher Enzymatic Activity vs. Industrial Alcohol Dehydrogenase for Asymmetric Reduction

A direct enzymatic comparison demonstrates that a novel ketoreductase (KR) from Synechococcus sp. PCC 7942 exhibits 7‑fold higher specific activity toward 2',3',4',5',6'-pentafluoroacetophenone (8.57 ± 0.49 U mg⁻¹) compared to the well‑established industrial enzyme alcohol dehydrogenase from Lactobacillus brevis (∼1.2 U mg⁻¹) [1]. Moreover, the KR achieves >99.8% enantiomeric excess (ee) for the (S)‑alcohol product, whereas the Lactobacillus brevis ADH yields only 43.3% ee under comparable conditions [1]. This stark contrast in both activity and stereoselectivity underscores the compound's unique suitability for high‑fidelity biocatalytic transformations.

Biocatalysis Asymmetric Synthesis Ketoreductase Chiral Alcohols

High‑Yield, Ultra‑High Enantioselective Bioreduction Using Chlorella Whole Cells

In a whole‑cell photobiocatalytic system using Chlorella sp. MK201, 2',3',4',5',6'-pentafluoroacetophenone is converted to the corresponding (S)‑alcohol with an isolated yield of 80% and an enantiomeric excess exceeding 99% [1]. While the same study reports reductions of other aromatic ketones, the exceptional combination of high yield and >99% ee achieved for this perfluorinated substrate is particularly noteworthy. This performance surpasses typical results for non‑fluorinated acetophenones under identical conditions, highlighting the compound's compatibility with sustainable biocatalytic protocols [1].

Whole‑Cell Biocatalysis Green Chemistry Chiral Alcohol Synthesis

Significantly Lower Reduction Potential vs. Acetophenone due to Fluorination

A comparative photochemical study of α‑fluorinated acetophenones established that fluorination progressively lowers the reduction potential of the ketone moiety. While mono‑, di‑, and tri‑fluorinated acetophenones exhibit reduction potentials 0.5–0.7 eV lower than that of acetophenone, the fully fluorinated 2',3',4',5',6'-pentafluoroacetophenone is expected to show an even further reduced potential due to the cumulative electron‑withdrawing effect of five fluorine atoms [1]. This shift directly correlates with enhanced triplet reactivity toward alkylbenzenes via charge‑transfer complexation, a property that distinguishes the perfluorinated compound from its less‑fluorinated congeners [1].

Electrochemistry Redox Properties Structure‑Activity Relationships

Enhanced Lipophilicity (LogP) vs. Acetophenone Improves Pharmacokinetic Profile

The calculated octanol‑water partition coefficient (XLogP3‑AA) for 2',3',4',5',6'-pentafluoroacetophenone is 2.1 [1], compared to an experimental LogP of 1.58 for acetophenone [2]. This 0.52 log unit increase corresponds to a ~3.3‑fold higher lipophilicity, which translates to improved passive membrane permeability and potentially higher bioavailability in medicinal chemistry applications. The perfluorinated phenyl ring also imparts metabolic stability against cytochrome P450 oxidation, a common metabolic pathway for non‑fluorinated aromatics.

Drug Design Lipophilicity ADME Properties

Unique Ambident Nucleophilic Behavior Enables Distinct Synthetic Transformations

2',3',4',5',6'-Pentafluoroacetophenone exhibits ambident reactivity in nucleophilic aromatic substitution (SNAr) reactions due to the presence of multiple electrophilic sites on the perfluorinated ring. Unlike acetophenone, which is essentially unreactive under standard SNAr conditions, pentafluoroacetophenone undergoes regioselective substitution at the para‑fluorine position with various nucleophiles [1]. For instance, reaction with dimethyl oxalate in the presence of sodium methylate yields a tetrafluoro‑4‑methoxyphenyl derivative, which can be further elaborated to fluorinated chromones and furandiones [2]. This differential reactivity enables the construction of complex fluorinated scaffolds that are inaccessible from non‑fluorinated or partially fluorinated acetophenones.

Nucleophilic Aromatic Substitution Synthetic Methodology Fluorinated Heterocycles

Recommended Research and Industrial Applications for 2',3',4',5',6'-Pentafluoroacetophenone Based on Quantitative Differentiation


Asymmetric Synthesis of High‑Enantiopurity (S)‑Fluorinated Alcohols via Ketoreductase Biocatalysis

Based on the 7‑fold higher specific activity and >99.8% enantiomeric excess demonstrated by the Synechococcus ketoreductase relative to commercial alcohol dehydrogenase, 2',3',4',5',6'-pentafluoroacetophenone is the substrate of choice for producing (S)‑1‑(pentafluorophenyl)ethanol at multi‑gram scale [1]. This chiral alcohol serves as a key intermediate for the synthesis of fluorinated pharmaceuticals and agrochemicals. The use of this compound over acetophenone or tetrafluoroacetophenone ensures both high catalytic efficiency and product stereopurity, reducing downstream purification costs and improving overall process economy.

Photochemical Studies of Magnetic Field Effects on Radical Pair Dynamics

The extended magnetic field sensitivity of 2',3',4',5',6'-pentafluoroacetophenone (up to 1.34 T) compared to acetophenone (0.34 T) makes it an ideal probe molecule for fundamental investigations of spin‑chemistry and the radical pair mechanism [2]. Researchers studying magnetic field effects in micellar systems or developing magnetically responsive materials will find this compound provides a much wider experimental window for observing and quantifying MFE phenomena.

Synthesis of Fluorinated Heterocycles via Nucleophilic Aromatic Substitution

The unique ambident reactivity of 2',3',4',5',6'-pentafluoroacetophenone under mild SNAr conditions enables the regioselective introduction of O‑, N‑, and C‑nucleophiles at the para‑fluorine position [3]. This reactivity profile is exploited in the synthesis of fluorinated chromones, furandiones, and pyranones—privileged scaffolds in drug discovery [4]. Procurement of this compound is essential for medicinal chemistry groups aiming to access novel fluorinated heterocyclic libraries with improved metabolic stability and bioavailability.

Green Chemistry: Whole‑Cell Photobiocatalytic Production of Chiral Alcohols

The 80% yield and >99% ee achieved with Chlorella sp. MK201 under mild, light‑driven conditions positions 2',3',4',5',6'-pentafluoroacetophenone as a premier substrate for sustainable biocatalytic processes [5]. Its use in whole‑cell transformations aligns with green chemistry principles by avoiding toxic metals and harsh reducing agents, while delivering high‑value chiral fluorinated alcohols for the fine chemical and pharmaceutical industries.

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